(1R)-1-(1,3-thiazol-5-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTHTAOYPYNCFX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315378-57-4 | |
| Record name | (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Foundations of Chiral Thiazole Containing Alcohols
Significance of Chiral Alcohols in Organic Synthesis and Stereoselective Transformations
Chiral alcohols, organic compounds featuring a hydroxyl group attached to an asymmetric carbon atom, are of paramount importance in the field of organic synthesis. fiveable.mewisdomlib.org Their value lies in their role as versatile building blocks for constructing more complex, enantiomerically pure molecules, which is a critical requirement in the development of pharmaceuticals, agrochemicals, and advanced materials science. fiveable.mealfachemic.com The specific three-dimensional arrangement, or stereochemistry, of a molecule can dictate its biological activity, making the ability to control this feature essential.
The synthesis of chiral alcohols is often achieved through the stereoselective reduction of prochiral ketones. wisdomlib.org This transformation can be accomplished using a variety of methods, including the use of chiral reducing agents or, increasingly, through biocatalysis. nih.gov Enzymes such as alcohol dehydrogenases offer a highly efficient and environmentally friendly route to optically active alcohols, operating with high enantioselectivity. wisdomlib.orgnih.gov Beyond their role as synthetic intermediates, some chiral alcohols can also function as catalysts in their own right, utilizing mechanisms like hydrogen bonding to direct the stereochemical outcome of reactions such as cycloadditions. alfachemic.com
The 1,3-Thiazole Heterocycle as a Privileged Scaffold in Advanced Organic Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. nih.govmedmedchem.com This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its widespread presence in a vast array of pharmacologically active compounds. nih.govnih.gov The unique electronic properties conferred by the heteroatoms allow the thiazole (B1198619) ring to engage in various non-covalent interactions and to serve as a key binding element for biological targets. researchgate.net
Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govresearchgate.net The structural versatility of the thiazole core allows for the introduction of diverse substituents, enabling chemists to fine-tune the molecule's properties for lead optimization in drug development. nih.gov A prominent example from nature is thiamine (B1217682) (Vitamin B1), which contains a thiazole ring and is essential for metabolism. researchgate.netneliti.com
Historical Development and Evolution of Synthetic Strategies for Chiral Thiazole Derivatives
The synthesis of thiazole derivatives has a rich history, with the Hantzsch thiazole synthesis, first described in the late 19th century, representing a cornerstone method. nih.gov This classical approach involves the condensation of an α-haloketone with a thioamide. Over the decades, numerous modifications and new synthetic routes have been developed to improve yields, expand substrate scope, and enhance reaction conditions.
Modern synthetic chemistry has increasingly focused on the development of more efficient and sustainable methods. medmedchem.com This includes the advent of "green chemistry" approaches that utilize eco-friendly catalysts and reaction media, such as the use of ultrasonic irradiation to accelerate reactions and improve yields under mild conditions. mdpi.com For the creation of chiral thiazole derivatives, asymmetric synthesis has become indispensable. Methodologies have been developed that employ chiral auxiliaries, catalysts, or starting materials to control stereochemistry. An efficient strategy for generating a diverse range of these compounds is the use of solid-phase synthesis, which allows for the parallel construction of libraries of chiral polyaminothiazoles for high-throughput screening. nih.gov Biocatalytic methods are also being explored for the synthesis of chiral heterocyclic alcohols, offering a highly selective pathway to these valuable molecules. rsc.org
Data Tables
Table 1: Physicochemical Properties of (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol
| Property | Value | Source |
| Molecular Formula | C5H7NOS | uni.lu |
| Monoisotopic Mass | 129.02484 Da | uni.lu |
| InChI Key | KGTHTAOYPYNCFX-SCSAIBSYSA-N | uni.lu |
| Predicted XlogP | 0.5 | uni.lu |
Enantioselective Synthesis Methodologies of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Ol
Asymmetric Catalytic Reduction Strategies for Precursors to (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol
The most direct route to this compound involves the asymmetric reduction of its corresponding prochiral ketone precursor, 1-(1,3-thiazol-5-yl)ethan-1-one. This has been successfully achieved through both metal-catalyzed hydrogenation and biocatalytic transformations.
Chiral Ligand-Catalyzed Hydrogenation of 1-(1,3-thiazol-5-yl)ethan-1-one
The asymmetric hydrogenation of ketones using transition metal complexes with chiral ligands is a powerful tool for producing enantiomerically pure alcohols. mdma.chdicp.ac.cn
Ruthenium complexes incorporating chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of a wide range of ketones. orgsyn.orgnih.govrsc.org The mechanism often involves a metal-ligand bifunctional process where a hydride on the ruthenium and a proton from a coordinated diamine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state. nih.gov The chirality of the BINAP ligand dictates the facial selectivity of the hydride attack on the ketone, leading to the formation of one enantiomer of the alcohol in excess. For the synthesis of this compound, a ruthenium catalyst complexed with an appropriate (R)-configured chiral ligand would be employed to achieve the desired stereochemistry. The efficiency of these catalytic systems can be high, with excellent enantioselectivities often reported for various ketone substrates. nptel.ac.in
Table 1: Examples of Ru-BINAP Catalyzed Asymmetric Hydrogenation of Ketones
| Ketone Substrate | Chiral Ligand | Product Enantiomeric Excess (ee) | Reference |
| Acetophenone | (S)-tolbinap/(S,S)-dpen | 82% (R)-phenylethanol | nih.gov |
| Naphthacrylic acid | (S)-BINAP | 98% (S)-naproxen | nptel.ac.in |
| 1,3-Diketones | BINAP | High diastereo- and enantioselectivity | rsc.org |
This table presents examples of the effectiveness of Ru-BINAP systems in asymmetric ketone reduction, illustrating the potential for high enantioselectivity applicable to the synthesis of this compound.
Biocatalytic Transformations Utilizing Oxidoreductases for the Production of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases (KREDs), have emerged as powerful catalysts for the synthesis of chiral alcohols. nih.govresearchgate.net
Ketoreductases (KREDs), a class of oxidoreductases, catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. These enzymatic reactions typically exhibit exceptional enantioselectivity and operate under mild conditions. nih.govnih.gov Both whole-cell systems, where the enzyme is utilized within its native microorganism, and isolated enzyme systems are employed. google.com The choice between the two depends on factors such as substrate/product tolerance, cofactor regeneration, and downstream processing. For the production of this compound, a KRED that selectively produces the (R)-enantiomer would be chosen. Modern enzyme engineering techniques allow for the tailoring of KREDs to specific substrates and desired stereochemical outcomes. researchgate.net
Table 2: Examples of KRED-Mediated Ketone Reduction
| Enzyme Source | Substrate | Product Configuration | Key Features | Reference |
| Lactobacillus brevis (LbADH) | Chloro-ketone precursor | (S)-alcohol | Robust, highly selective | nih.gov |
| Rhodosporidium toruloides (RtSCR9) | Dimethylammonium-ketone | (S)-alcohol | High concentration, near-perfect ee | nih.gov |
| Various | Prochiral ketones | Chiral alcohols | Often preferred over chemocatalysts | researchgate.net |
This table showcases the utility of KREDs in producing enantiopure alcohols, a methodology directly applicable to the synthesis of this compound.
Chiral Auxiliary-Mediated Approaches for the Asymmetric Synthesis of this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product. While no specific examples detailing the use of chiral auxiliaries for the synthesis of this compound were found in the provided search results, this remains a classical and viable strategy in asymmetric synthesis. For instance, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective reduction of the ketone functionality. Subsequent cleavage of the auxiliary would afford the desired chiral alcohol.
Asymmetric Aldol-Type or Related Condensation Reactions Leading to this compound Precursors
Asymmetric aldol (B89426) reactions and related condensations are powerful methods for constructing chiral β-hydroxy carbonyl compounds, which can be further transformed into chiral alcohols. nih.govnih.gov These reactions can be catalyzed by chiral organocatalysts or metal complexes. nih.gov While a direct asymmetric aldol reaction to form a precursor to this compound is not explicitly detailed in the search results, the principles of this methodology are well-established. nih.govresearchgate.net For example, an asymmetric aldol reaction between an appropriate thiazole-containing nucleophile and an electrophile could generate a chiral intermediate that, after a series of transformations including reduction, would yield the target molecule. The stereochemistry of the final product would be controlled by the chiral catalyst used in the initial aldol addition.
Deracemization Strategies and Kinetic Resolution for Enhancing Enantiopurity of this compound
Achieving high enantiomeric purity is often a significant challenge in chemical synthesis. While direct asymmetric synthesis aims to produce a single enantiomer from a prochiral precursor, resolution and deracemization methods provide powerful alternatives for obtaining enantiopure compounds from a racemic mixture. A racemic mixture contains equal amounts of both enantiomers, and kinetic resolution is a process that separates these enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org However, the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. jocpr.com
To overcome this limitation, deracemization strategies have been developed. Deracemization converts a racemate into a single, enantiomerically pure product, with a theoretical yield of 100%. princeton.eduwikipedia.org This is often achieved through dynamic kinetic resolution (DKR), a process where the kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.orgrsc.org This continuous interconversion allows for the complete conversion of the racemic starting material into the desired enantiopure product. wikipedia.org
Various deracemization techniques have been successfully applied to a wide range of secondary alcohols, including those containing heteroaromatic rings, which are structurally analogous to this compound. These methods can be broadly categorized into biocatalytic, chemocatalytic, and combined chemoenzymatic approaches.
Biocatalytic Kinetic Resolution and Deracemization
Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity and mild reaction conditions. jocpr.com
Table 1: Representative Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols This table presents data for analogous secondary alcohols to illustrate the potential application of the methodology for this compound.
| Substrate | Lipase (B570770) | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Remaining Alcohol (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Phenylethanol | Novozym 435 | Vinyl acetate | n-Hexane | 1.25 | ~50 | >99 (S) | nih.gov |
| 1-(2-Furyl)ethanol | Lipase PS (Amano) | Vinyl acetate | Diisopropyl ether | 6 | 50 | >99 (S) | jocpr.com |
Another approach is a concurrent tandem biocatalytic oxidation and reduction using two different enzymes or a whole-cell system. nih.govresearchgate.net This involves the enantioselective oxidation of one enantiomer to the ketone, which is then reduced back to the racemate or the desired enantiomer by another enzyme.
Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Chemoenzymatic DKR combines the high selectivity of enzymes with the efficiency of metal catalysts for racemization. rsc.orgmdpi.com This powerful combination allows for the conversion of a racemic alcohol into a single enantiomeric product in high yield. wikipedia.orgmdpi.com A common strategy involves the use of a lipase for the enantioselective acylation of one enantiomer, while a transition metal complex, often based on ruthenium or rhodium, catalyzes the in situ racemization of the remaining alcohol. wikipedia.orgmdpi.com
Table 2: Examples of Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols This table presents data for analogous secondary alcohols to illustrate the potential application of the methodology for this compound.
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Phenylethanol | [Ru(CO)2Cl(p-cymene)]2 | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | 97 | >99 | wikipedia.org |
| Allylic Alcohols | Ru complex | CALB | p-Chlorophenyl acetate | Acetonitrile | up to 99 | up to >99 | wikipedia.org |
Photocatalytic and Photobiocatalytic Deracemization
Recent advancements have led to the development of deracemization methods driven by visible light. nih.gov These strategies often involve a photocatalytic, non-enantioselective oxidation of the racemic alcohol to the corresponding ketone, followed by an enantioselective reduction catalyzed by a chiral catalyst or an enzyme. nih.govacs.org
One innovative approach is a one-pot, two-step photoenzymatic deracemization. acs.org In the first step, a photocatalyst is used for the non-stereoselective oxidation of the racemic alcohol. In the second step, a stereoselective alcohol dehydrogenase (ADH) is added to reduce the in situ generated ketone to the desired (R)- or (S)-enantiomer with high optical purity. acs.org This method has shown promise for a broad spectrum of secondary alcohols, including heteroaromatic derivatives. acs.org
Advanced Synthetic Transformations and Derivatization of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Ol
Functionalization of the Thiazole (B1198619) Moiety in (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol
The thiazole ring is a key heterocyclic motif that presents distinct opportunities for functionalization. The existing (1R)-1-hydroxyethyl substituent at the C5 position influences the electronic properties and steric accessibility of the remaining ring positions, namely C2 and C4.
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental strategy for modifying aromatic systems. The thiazole ring's reactivity in EAS reactions is dictated by the electron distribution within the heterocycle. Generally, the C5 position is the most electron-rich and thus most susceptible to electrophilic attack. pharmaguideline.com However, in the case of this compound, this position is already substituted. Therefore, electrophilic attack would be directed to the C4 or C2 positions, with the outcome depending on the specific electrophile and reaction conditions.
The general mechanism for EAS proceeds in two steps:
Attack by the Aromatic Ring: The π-electrons of the thiazole ring act as a nucleophile, attacking the electrophile (E⁺). This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comuci.edu
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
Common EAS reactions that can be applied to the thiazole core include halogenation, nitration, and sulfonation, each requiring specific reagents and catalysts to generate a potent electrophile. masterorganicchemistry.comyoutube.com For instance, halogenation (e.g., bromination or chlorination) often requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule, making it sufficiently electrophilic to react with the moderately activated thiazole ring. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions at Thiazole Positions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly versatile. To apply this to this compound, the thiazole ring must first be halogenated (as described in 3.1.1) at the C2 or C4 position to provide the necessary halide "handle."
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the thiazole derivative.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient for 5-substituted thiazoles, proceeding rapidly in aqueous media. rsc.org This methodology highlights a green chemistry approach to thiazole functionalization. While much of the literature focuses on coupling at the C5 position, the principles are directly applicable to C2- or C4-halogenated thiazoles.
Table 1: Examples of Suzuki-Miyaura Reactions on Thiazole and Related Heterocycles
| Halide Substrate | Boronic Acid/Ester | Catalyst | Base & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromothiazole derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃, aq. medium, MW | 5-Arylthiazole derivative | High | rsc.org |
| 3-Bromo-5-chloro-1,2,4-thiadiazole | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane, 80 °C | 5-Aryl-3-chloro-1,2,4-thiadiazole | N/A | nih.gov |
| 5-Bromo-N-(3-bromophenyl)thiazol-2-amine | Fluorene-diboronic acid ester | Pd(PPh₃)₄ | Na₂CO₃, Toluene/Ethanol (B145695)/H₂O | Thiazole-fluorene copolymer | N/A | trdizin.gov.tr |
Direct C-H Functionalization Strategies of the Thiazole Heterocycle
Direct C-H functionalization has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization (e.g., halogenation) of the substrate. acs.orgnih.gov These reactions involve the catalytic cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond.
For the thiazole ring in this compound, C-H functionalization would target the C2 and C4 positions. Palladium and nickel catalysts are commonly employed for these transformations. chemrxiv.orgrsc.org For example, nickel-catalyzed direct C5-H arylation of thiazoles has been reported, demonstrating the feasibility of activating thiazole C-H bonds under relatively mild conditions. chemrxiv.org Palladium/copper co-catalyzed systems have also been developed for the direct C-H functionalization of benzobisthiazole derivatives, showcasing the broad applicability of this strategy for building complex molecules containing the thiazole motif. nih.gov
Stereoretentive and Stereoinvertive Transformations of the Chiral Hydroxyl Group of this compound
The chiral secondary alcohol is a critical feature of the molecule, and its transformation can proceed with either retention or inversion of the original stereochemistry, leading to a diverse array of chiral products.
Oxidation Reactions and Their Regio- and Stereoselectivity
Oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 1-(1,3-thiazol-5-yl)ethanone. This reaction is inherently regioselective, targeting the alcohol functionality without affecting the thiazole ring under controlled conditions. However, this transformation destroys the stereocenter at C1 of the ethyl group, resulting in an achiral product.
A variety of reagents can be employed for this oxidation, with the choice often depending on the desired reaction scale and sensitivity of other functional groups. Common methods include:
Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.
Dess-Martin Periodinane (DMP): A mild and highly selective reagent that allows for oxidation at room temperature.
Pyridinium Chlorochromate (PCC): A classic chromium-based reagent effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.
Studies on the oxidation of other thiazolylmethanols have shown that conversion to the ketone can proceed in high yield, demonstrating the robustness of this transformation. researchgate.net
Substitution Reactions Involving the Hydroxyl Group (e.g., halogenation, amination)
Substitution of the hydroxyl group allows for the introduction of a wide range of functionalities while potentially controlling the stereochemical outcome at the chiral center.
Stereoinvertive Transformations (Sₙ2 Pathway)
Reactions that proceed with an inversion of configuration are common for secondary alcohols and typically follow an Sₙ2 mechanism. A two-step sequence is often the most reliable method:
Activation of the Hydroxyl Group: The OH group is a poor leaving group. It is first converted into a better one, such as a tosylate, mesylate, or triflate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine (B92270). This step proceeds with retention of configuration. youtube.com
Nucleophilic Substitution: The resulting sulfonate ester is then treated with a nucleophile (e.g., Br⁻, N₃⁻, R₂NH). The nucleophile attacks the electrophilic carbon from the side opposite the leaving group, resulting in a clean inversion of the stereocenter. youtube.com
Direct conversion methods, such as reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), can also lead to halogenation with inversion of stereochemistry. youtube.com Iron-catalyzed intramolecular substitutions have also been developed as a method for stereoinvertive amination. nih.gov
Stereoretentive Transformations
Alternatively, certain Sₙ1-type reactions can proceed with retention of stereochemistry if the intermediate carbocation is stabilized in a way that blocks one face from nucleophilic attack. This has been achieved for homoallylic tertiary alcohols through the formation of nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediates, a strategy that ensures the nucleophile attacks from the same face that the leaving group departed from. acs.org While the subject molecule is not a homoallylic alcohol, similar principles involving anchimeric assistance or specific ion-pairing could potentially be exploited to favor stereoretention under carefully controlled conditions. nih.govresearchgate.net
Formation of Novel Heterocyclic Scaffolds Utilizing this compound as a Synthon
Following a comprehensive search of scientific literature and chemical databases, no specific research has been identified that details the use of This compound as a direct synthon for the formation of novel heterocyclic scaffolds. While the thiazole moiety is a crucial component in a wide array of biologically active heterocyclic compounds, and numerous synthetic strategies exist for the derivatization of various thiazole-containing molecules, research explicitly starting from this compound to build new ring systems appears to be limited or not publicly documented.
The existing literature on the synthesis of complex heterocycles often employs different thiazole-based starting materials. These alternative synthons are typically functionalized in a manner that more readily facilitates cyclization reactions. For instance, studies frequently report the use of α-haloketones adjacent to the thiazole ring, or the presence of amino or carboxyl groups, which serve as reactive handles for constructing new rings.
Given the absence of specific research data on the cyclization and derivatization of this compound into novel heterocyclic scaffolds, no detailed research findings or data tables can be presented at this time. Further research would be required to explore the potential of this chiral alcohol as a building block in the synthesis of new and complex heterocyclic architectures.
Role of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Ol As a Chiral Building Block in Complex Molecular Architectures
Asymmetric Construction of Advanced Organic Intermediates for Downstream Synthesis
There is a lack of specific published examples detailing the integration of (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol into complex chiral polycyclic frameworks. Furthermore, its specific utilization in asymmetric cascade reactions to build molecular complexity in a single synthetic operation is not described in the available literature.
Development of Chiral Ligands and Catalysts Derived from this compound
The search did not yield any specific instances of this compound being used as a precursor for the development of chiral organocatalysts. Similarly, there is no information on the design and application of chiral ligands derived from this specific compound for use in transition metal-catalyzed asymmetric reactions.
While the broader fields of asymmetric synthesis and the use of chiral thiazole-containing molecules are well-documented, the specific contributions and applications of this compound within these areas remain largely unexplored in the current body of scientific literature. Therefore, providing a detailed and evidence-based article according to the requested outline is not feasible without the foundational research data.
Spectroscopic and Stereochemical Characterization Methodologies for 1r 1 1,3 Thiazol 5 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the connectivity of atoms and identifying the functional groups within the molecule.
In the ¹H NMR spectrum of the related compound 1-(1,3-thiazol-4-yl)ethan-1-ol, the chemical shifts reveal the electronic environment of each proton. uni.lu For this compound, the aromatic protons on the thiazole (B1198619) ring typically appear at distinct chemical shifts, for instance, between 7.27 and 8.77 ppm, confirming the aromatic nature of the thiazole ring. globalresearchonline.netchemicalbook.com The methine proton (CH-OH) and the methyl protons (CH₃) of the ethanol (B145695) substituent would also exhibit characteristic signals.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the thiazole ring, the carbinol carbon (CH-OH), and the methyl carbon (CH₃) will each resonate at a specific chemical shift, confirming the molecular structure. For example, in related secondary alcohols, the carbinol carbon can appear around 70-75 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~8.8-9.0 | ~150-155 |
| C4-H | ~7.8-8.0 | ~140-145 |
| C5 | - | ~120-125 |
| CH-OH | ~4.9-5.1 (quartet) | ~65-70 |
| CH₃ | ~1.5 (doublet) | ~20-25 |
| OH | Variable | - |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the complex structure of this compound. These experiments reveal correlations between different nuclei, providing a more detailed structural map.
COSY spectra show correlations between coupled protons, confirming the connectivity of the ethyl group (CH-CH₃).
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the attachment of the ethanol group to the C5 position of the thiazole ring.
Determining the enantiomeric purity of this compound is critical. NMR spectroscopy, when used with chiral derivatizing agents (CDAs), is a powerful method for this purpose. rsc.orgnih.gov CDAs are chiral molecules that react with the enantiomers of the alcohol to form diastereomers. rsc.orgtcichemicals.com These diastereomers have different physical properties and, importantly, distinct NMR spectra.
Common CDAs for chiral alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs. tcichemicals.com The reaction of this compound with a CDA results in the formation of two diastereomeric esters. The signals of the protons and carbons near the chiral center will have different chemical shifts in the NMR spectra of these diastereomers, allowing for the quantification of the enantiomeric excess (ee). rsc.orgrsc.org For instance, the difference in chemical shifts (Δδ) for the protons can be less than 0.2 ppm, while for ¹³C it can be less than 1 ppm. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic thiazole ring and the aliphatic ethyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the thiazole ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The thiazole ring vibrations are often Raman active. researchgate.netrsc.org For instance, the ring stretching modes of thiazole derivatives can be observed in the Raman spectrum. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=N, C=C (thiazole) | Stretching | 1400-1600 |
| C-O | Stretching | 1000-1200 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. libretexts.org
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₅H₇NOS) by providing a highly accurate mass measurement. uni.luuni.lu
Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and common fragmentation pathways for alcohols include the loss of a water molecule [M-H₂O]⁺ and cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org Fragmentation of the thiazole ring can also occur. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |
| [C₅H₇NOS]⁺ (M⁺) | 129 | Molecular Ion |
| [C₅H₅NS]⁺ | 111 | Loss of H₂O |
| [C₄H₄NS]⁺ | 98 | Loss of CH₃ and H |
| [C₂H₂NS]⁺ | 58 | Cleavage of the thiazole ring |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. kud.ac.innumberanalytics.com These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule. wikipedia.orgtaylorandfrancis.com
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A chiral molecule will exhibit a CD spectrum with positive or negative peaks (Cotton effects) in the region of its UV-Vis absorption bands. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the molecule. kud.ac.in
Optical Rotatory Dispersion (ORD) Spectroscopy : ORD measures the change in the angle of optical rotation as a function of wavelength. numberanalytics.comwikipedia.org The resulting ORD curve, particularly the sign of the Cotton effect, can be correlated to the absolute configuration of the chiral center. kud.ac.in
The absolute configuration of this compound can be definitively assigned by comparing its experimental CD and ORD spectra with those of related compounds with known absolute configurations or with spectra predicted by theoretical calculations. nih.govrsc.orgmdpi.com
Computational Chemistry and Theoretical Investigations of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems like thiazole (B1198619) derivatives. mdpi.comcapes.gov.br
Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which dictates its physical and biological properties. For (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol, the flexibility arises from the rotation around the single bonds connecting the ethanol (B145695) side chain to the thiazole ring.
Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, a potential energy surface (PES) can be scanned by systematically rotating key dihedral angles. indexcopernicus.comdergipark.org.trdoi.org This process identifies various conformers (rotational isomers) and locates the energetic minima, which correspond to the most stable three-dimensional arrangements of the molecule. doi.orgiu.edu.sa For instance, a study on thiazole-5-carboxylic acid, a structurally related compound, identified four distinct conformers based on the orientation of the carboxylic group, with the most stable conformer being the one where the hydroxyl group is in proximity to the sulfur atom of the thiazole ring. indexcopernicus.comdergipark.org.tr A similar approach for this compound would reveal its preferred spatial orientation, which is crucial for predicting its interactions with other molecules, such as enzymes or receptors.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Status |
|---|---|---|---|
| Conformer 1 | [Specify Angle] | 0.00 | Global Minimum |
| Conformer 2 | [Specify Angle] | 5.73 | Local Minimum |
| Conformer 3 | [Specify Angle] | 12.15 | Local Minimum |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. acs.org The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. indexcopernicus.com
DFT calculations are widely used to determine the energies and distributions of these orbitals for thiazole derivatives. mdpi.comrsc.org For example, computational studies on various thiazole-containing compounds have shown that the nature and position of substituents can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic characteristics. acs.orgnih.gov These calculations help in understanding electron transfer processes and predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 2: Representative Frontier Orbital Energies for Thiazole Derivatives from Computational Studies
| Thiazole Derivative System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Azo-thiazole derivative 3a | -6.01 | -2.56 | 3.45 | researchgate.net |
| Azo-thiazole derivative 3b | -5.87 | -2.43 | 3.44 | researchgate.net |
| Pyrazolyl–thiazole derivative 7g | -6.19 | -2.23 | 3.96 | rsc.org |
| Thiazole-sulfonamide analog 1 | -7.13 | -1.93 | 5.20 | mdpi.com |
Molecular Modeling and Mechanistic Pathways for Reactions Involving this compound
Molecular modeling techniques, particularly molecular docking, are instrumental in elucidating the potential interactions of a molecule with a biological target, such as a protein or enzyme. nih.gov This is highly relevant for thiazole derivatives, many of which exhibit significant biological activity. mdpi.comnih.gov
In a typical docking study, the optimized 3D structure of the ligand, in this case, this compound, is placed into the binding site of a receptor. The simulation then explores various binding poses and scores them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces to predict the most favorable binding mode. nih.govnih.gov
For instance, docking studies on thiazole-coumarin derivatives helped to explain their antimicrobial activity by identifying key hydrogen bonds and π-π interactions with their target proteins. nih.gov Similarly, the potent inhibitory activity of certain thiazole-sulfonamides against enzymes implicated in Alzheimer's disease was rationalized through docking simulations that revealed crucial interactions within the enzyme's active site. mdpi.comnih.gov Such studies could be applied to this compound to hypothesize its mechanism of action if a biological target is identified.
Predictive Computational Approaches for Reactivity and Stereoselectivity in Synthetic Processes
Computational chemistry not only analyzes existing molecules but also predicts the outcomes of chemical reactions. For synthetic processes involving this compound, computational models can be used to forecast reactivity and stereoselectivity.
Theoretical models can map out reaction coordinates and calculate the activation energies for different potential pathways, thereby predicting the most likely product. This is particularly valuable for stereoselective synthesis, where controlling the formation of a specific stereoisomer is essential. By modeling the transition states of reactions leading to different stereoisomers, chemists can rationally design catalysts and reaction conditions that favor the desired product.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity or biological activity. researchgate.net For a series of related thiazole compounds, a QSAR model could predict the synthetic accessibility or biological potency of a new derivative like this compound before it is even synthesized.
Spectroscopic Property Prediction through Computational Methods
Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful tool for structure verification and analysis. By calculating properties like vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis), researchers can generate theoretical spectra that can be compared directly with experimental data. capes.gov.brresearchgate.net
DFT and Time-Dependent DFT (TD-DFT) are the methods of choice for this purpose. indexcopernicus.com Calculations of vibrational frequencies, after applying an appropriate scaling factor, often show excellent agreement with experimental IR and Raman spectra, aiding in the assignment of complex spectral bands. researchgate.net For example, a comparative theoretical study on 4-Methyl-5-thiazoleethanol successfully assigned its experimental FT-IR spectrum based on DFT calculations. researchgate.net Similarly, TD-DFT can predict the wavelengths of maximum absorption (λmax) in UV-Vis spectra by calculating the energies of electronic transitions, often between the HOMO and LUMO. acs.org These predictions are invaluable for confirming the identity and purity of a synthesized compound like this compound.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 4-Methyl-5-thiazoleethanol
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP, Scaled) (cm⁻¹) |
|---|---|---|
| ν(OH) | 3402.17 | 3681.88 |
| ν(CH) | 3076.46 | 3086.92 |
| ν(CC) | 1541.12 | 1521.34 |
| β(HCH) | - | 1452.19 |
Source: Adapted from a study on 4-Methyl-5-thiazoleethanol, a structurally similar compound. researchgate.net This table illustrates the typical correlation between experimental and DFT-calculated spectroscopic data.
Compound Index
Synthesis and Comparative Analysis of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Ol Structural Analogs
Systematic Variations of the Thiazole (B1198619) Ring Substitution Pattern and Their Impact on Stereocontrol and Reactivity
The thiazole ring, a 6π-electron aromatic system, possesses distinct electronic characteristics that are modulated by its substituents. nih.gov The inherent reactivity of the thiazole ring to electrophilic substitution is predicted to be in the decreasing order of C5 > C2 > C4, while nucleophilic reactivity follows the order C2 > C5 > C4. ijper.org This intrinsic reactivity profile influences the synthesis of precursors and the properties of the final alcohol.
The classic Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thiourea (B124793) or thioamide, remains a versatile method for creating substituted thiazole rings. nih.govmdpi.com By choosing appropriately substituted starting materials, one can introduce a variety of functional groups at the C2, C4, and C5 positions.
The nature of these substituents has a profound impact on the subsequent stereoselective synthesis of the chiral alcohol.
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -COOCH₃) on the thiazole ring can decrease reaction yields in certain synthetic pathways. nih.gov Conversely, the electronic nature of substituents can influence the reactivity of a precursor ketone. For instance, in transition metal-catalyzed asymmetric hydrogenations, the coordination of the ketone's carbonyl oxygen to the metal center is a key step. Substituents on the thiazole ring that alter the electron density of the carbonyl group can affect this binding and, consequently, the efficiency and enantioselectivity of the reduction.
Steric Hindrance: Bulky substituents adjacent to the reaction center can exert significant stereocontrol. For example, a large group at the C4 position of a 5-acetylthiazole precursor would sterically hinder the approach of a reducing agent or catalyst, favoring hydride delivery from the less hindered face and thereby influencing the stereochemical outcome of the alcohol product.
Studies on 2,4-disubstituted thiazoles have shown that microwave-assisted solid-phase synthesis can be an efficient method for rapidly generating libraries of analogs, where the hydroxyl moiety can be converted to other functional groups. researchgate.net This highlights how the thiazole scaffold can be systematically modified to explore structure-reactivity relationships.
Influence of Side-Chain Modifications on the Synthetic Pathways and Stereochemical Outcomes
Modifications to the side chain—the ethyl alcohol group in the parent compound—dramatically influence both the choice of synthetic route and the resulting stereochemistry.
A significant example is the synthesis of steroidal C-20 tertiary alcohols bearing a thiazole side chain. nih.gov In this case, the "side chain" is a complex steroidal backbone attached to the thiazole. The synthesis was achieved via a Grignard reaction, where a thiazolyl magnesium bromide was added to a steroidal ketone. This approach creates a tertiary alcohol and demonstrates how the thiazole moiety can be introduced onto a large, complex scaffold with high stereoselectivity. nih.gov
For simpler modifications, such as extending the alkyl chain, various asymmetric reduction methods are employed on the corresponding ketones. These include catalytic transfer hydrogenation and reductions using chirally modified borohydrides. researchgate.netwikipedia.org The nature of the side chain can affect:
Solubility and Physical Properties: Altering the side chain impacts the molecule's solubility and crystallinity, which can necessitate changes in reaction solvents and purification methods.
Catalyst Interaction: The side chain can contain additional functional groups that may coordinate with a metal catalyst. This can either be a desired effect to enhance stereocontrol or an undesired one leading to catalyst inhibition or side reactions. Research on benzodithiophene-based molecules has shown that side-chain modifications (e.g., alkyl-thio vs. trialkylsilyl) profoundly affect morphology, charge transport, and device performance, a principle that extends to the interaction of chiral molecules with catalysts or biological receptors. nih.gov
Comparative Studies with Other Chiral Heteroaromatic Alcohols (e.g., pyridine (B92270), furan (B31954) analogs)
The synthesis of chiral (1,3-thiazol-5-yl)ethan-1-ol analogs is best understood in the context of other chiral heteroaromatic alcohols. Different heterocycles present unique synthetic challenges and opportunities.
Pyridine Analogs: Chiral pyridinyl alcohols are crucial intermediates and ligands. researchgate.net A chemoenzymatic approach has proven effective for synthesizing α-fluorinated secondary alcohols with a pyridine ring. nih.gov This two-step process involves the selective introduction of an α-halogenated acyl group onto a picoline derivative, followed by an enzymatic reduction using alcohol dehydrogenase from Lactobacillus kefir to yield enantiopure (R)-alcohols with excellent yields and enantiomeric excess (ee). nih.gov In a direct comparison, the stereoselective synthesis of steroidal tertiary alcohols was achieved with both thiazole and pyridine side chains via Grignard reactions, allowing for an assessment of the impact of each heterocycle on the biological activity of the final compounds. nih.gov
Furan and Thiophene (B33073) Analogs: The synthesis of chiral alcohols from furan and thiophene precursors is also well-documented. A chromium-catalyzed reaction between aldehydes (including furyl, thienyl, and pyridyl variants) and cyclic silyl (B83357) enol ethers provides an efficient route to cyclic homoallylic 1,2-diols. acs.org For furan specifically, the Achmatowicz reaction can convert furfuryl alcohols into valuable dihydropyranone structures, which are precursors to many natural products. nih.gov
General Heteroaromatic Systems: Broader methodologies are applicable to a range of heterocycles. The lithiation-borylation of heterocyclic pinacol (B44631) boronic esters is a powerful tool for creating highly enantioenriched tertiary alcohols. bris.ac.uk However, the success of this method is dependent on the nature of the heterocycle, as some electron-deficient systems are prone to protodeboronation, leading to reduced yields. bris.ac.uk Another versatile method is the asymmetric transfer hydrogenation catalyzed by ruthenium-prolinamide complexes, which has been used to synthesize chiral β-triazolylethanol derivatives in high yield and enantioselectivity. acs.org
Structure-Reactivity Relationships within the Family of Chiral (1,3-thiazol-5-yl)ethan-1-ols
Structure-Reactivity Relationships (SRR) and Structure-Activity Relationships (SAR) are critical for the rational design of new molecules. For thiazole derivatives, these relationships have been extensively studied, often in the context of antimicrobial or anticancer activity. nih.govmdpi.comnih.gov
The "reactivity" of these chiral alcohols encompasses both their chemical behavior and their biological activity. Key findings from SAR studies on related thiazole compounds reveal distinct patterns:
Substitution Position: The position of substituents on the thiazole ring is crucial. In a series of antimicrobial thiazoles, substitution at the C4 position of the thiazole ring with a p-bromophenyl group was found to enhance antifungal activity. mdpi.com
Nature of Substituent: Both electron-donating and electron-withdrawing groups can increase antibacterial properties, indicating a complex relationship that may involve steric and electronic factors. mdpi.com In one study on SARS-CoV-2 inhibitors, a pyridinyl ester was identified as a critical pharmacophore, and the thiazole core provided superior inhibition compared to an oxazole (B20620) core. nih.gov
Quantitative Models (QSAR): To move beyond qualitative observations, quantitative structure-activity relationship (QSAR) models are developed. These models use computational descriptors (related to connectivity, electronegativity, polarizability, and van der Waals properties) to create predictive equations for biological activity. mdpi.com Such models can effectively screen virtual libraries of compounds and guide the synthesis of more potent analogs.
Within the family of chiral (1,3-thiazol-5-yl)ethan-1-ols, the structure dictates reactivity in several ways. The electron density of the thiazole ring, modulated by substituents, can affect the pKa of the hydroxyl proton. The steric environment around the chiral center, defined by both the thiazole substituents and the side chain, will govern how the molecule interacts with other chemical reagents or with the binding pocket of a biological target like an enzyme or receptor.
Q & A
Q. What are the standard synthetic routes for preparing (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves regioselective hydroxylation of a thiazole-containing precursor. A general approach includes:
- Step 1 : Reacting a thiazole derivative (e.g., 1,3-thiazol-5-ylmethyl chloride) with a chiral ethanol precursor under basic conditions.
- Step 2 : Chiral resolution using enantioselective catalysts (e.g., iron phthalocyanine complexes) to ensure (1R)-configuration .
- Characterization :
- IR Spectroscopy : Confirm hydroxyl (-OH) stretch at ~3200–3400 cm⁻¹ and thiazole C=N absorption at ~1630 cm⁻¹ .
- ¹H NMR : Key signals include δ 4.7–5.0 ppm (q, J = 6.4 Hz, CH-OH) and δ 7.2–8.1 ppm (s, thiazole protons) .
- Purity Monitoring : TLC (silica gel, ethyl acetate/hexane) and GC-MS for reaction progress .
Q. How can the enantiomeric purity of this compound be verified?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Retention times for (1R)- and (1S)-enantiomers are compared against standards. For absolute configuration, single-crystal X-ray diffraction with SHELXL refinement is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported crystallographic data for thiazole-containing chiral alcohols?
- Methodological Answer :
- Data Reconciliation : Cross-validate unit cell parameters (e.g., using WinGX) and anisotropic displacement parameters (ORTEP visualization) .
- Refinement Software : SHELXL is preferred for small-molecule refinement; ensure proper treatment of hydrogen bonding (e.g., O–H···N interactions in thiazole rings) .
- Case Study : For (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (a structural analog), discrepancies in bond angles were resolved by re-refining data with TWINABS for twinned crystals .
Q. How can reaction regioselectivity be controlled during the synthesis of thiazole-alcohol derivatives?
- Methodological Answer :
- Catalytic Control : Use iron(II) phthalocyanine (FePC) to enforce Markovnikov addition in hydroxylation reactions. FePC stabilizes transition states via π-π interactions with the thiazole ring .
- Solvent Effects : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilicity of hydroxyl groups in heterogeneous catalytic systems .
- Example : Anti-Markovnikov products are suppressed by optimizing temperature (70–80°C) and catalyst loading (0.25 mol%) .
Q. What analytical techniques are critical for studying the biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to predict metabolic pathways.
- In Vitro Assays : Evaluate enzyme inhibition (e.g., CYP3A4) via fluorometric screening. IC₅₀ values are determined using GraphPad Prism dose-response curves.
- Structural Insights : Synchrotron-based crystallography (e.g., Diamond Light Source) resolves binding modes in protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
